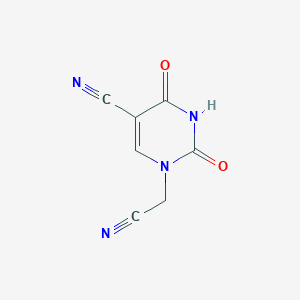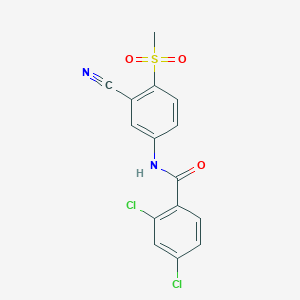![molecular formula C14H8F6N4O B3035469 2-[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-3-(methoxyimino)propanenitrile CAS No. 321433-98-1](/img/structure/B3035469.png)
2-[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-3-(methoxyimino)propanenitrile
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringNc1ccc2c (cc (nc2n1)C (F) (F)F)C (F) (F)F . This indicates the presence of a naphthyridine ring system with trifluoromethyl groups at the 5 and 7 positions, and a methoxyimino group attached to a propionitrile group at the 2 position .
Wissenschaftliche Forschungsanwendungen
Electrophilic Fluorinating Agents
- The compound has been explored as a potential electrophilic fluorinating agent, particularly in the context of nitrogen heterocycles. This application leverages the chemical's ability to act as a fluorine donor in various chemical reactions (Banks et al., 1997).
Fluorinated Polyimides
- It serves as a key monomer in the synthesis of novel fluorinated polyimides. These materials are valued for their solubility in organic solvents, low moisture absorption, and thermal stability, making them suitable for various industrial applications (Chung & Hsiao, 2008).
Organic Synthesis and Molecular Structure
- The compound is significant in organic synthesis, especially in the formation of nitrile ylides and related structures. Its ability to undergo complex chemical transformations is crucial in the synthesis of diverse organic compounds (Burger et al., 1981).
Spectral Properties in Fluorescent Compounds
- Research into its spectral properties, particularly when used in the synthesis of fluorescent compounds, has been conducted. This includes studies on dual fluorescence and absorption characteristics in various solvents, which is significant in fields like photophysics and materials science (Chen et al., 2007).
Metal Complexes and Geometric Conversion
- The compound's derivatives have been used in synthesizing metal complexes. These complexes show interesting structural and spectroscopic properties, offering insights into inorganic chemistry and materials science (Gan et al., 2011).
Antitumor Activity
- Some derivatives of this compound have been synthesized and tested for their antitumor activity against various human carcinoma cell lines. This highlights its potential application in medicinal chemistry and cancer research (Mohamed et al., 2017).
Photophysical Behavior in Fluorescent Materials
- Studies have been conducted on its role in synthesizing fluorescent materials, particularly focusing on its photophysical behavior. This includes investigations into excimer emission and electron transfer processes, relevant in the development of fluorescent sensors and optoelectronic materials (Jian, 2012).
Optical Transparency and Low Dielectric Constant in Polymers
- The compound has been utilized in the synthesis of polyimides characterized by high optical transparency, low dielectric constants, and excellent thermal stability. These properties are crucial in electronics and optoelectronics (Tao et al., 2009).
Safety And Hazards
Eigenschaften
IUPAC Name |
(3E)-2-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-3-methoxyiminopropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F6N4O/c1-25-22-6-7(5-21)10-3-2-8-9(13(15,16)17)4-11(14(18,19)20)24-12(8)23-10/h2-4,6-7H,1H3/b22-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZIZKAVTWFVKL-GEVRCRHISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC(C#N)C1=NC2=C(C=C1)C(=CC(=N2)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C(C#N)C1=NC2=C(C=C1)C(=CC(=N2)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F6N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-3-(methoxyimino)propanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N-(2,4-dichlorophenyl)-3-oxobutanamide](/img/structure/B3035387.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3035389.png)
![(3Z)-3-[(2,4-dichlorophenyl)methoxyimino]propanehydrazide](/img/structure/B3035391.png)


![1-[(2-chlorophenyl)methyl]-N-(3,4-dimethoxyphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B3035394.png)

![(4-Benzylpiperazino)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone oxime](/img/structure/B3035399.png)
![[[5-Chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2-dichloroacetate](/img/structure/B3035405.png)
![[[5-Chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 4-chlorobutanoate](/img/structure/B3035406.png)
![[(Z)-[5-Chloro-1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2-dichloroacetate](/img/structure/B3035407.png)

